![molecular formula C16H13NO3 B4941644 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid](/img/structure/B4941644.png)
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor works by binding to the active site of D-amino acid oxidase, thereby preventing the enzyme from breaking down D-amino acids. This leads to an increase in the levels of D-serine, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor can improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. The compound has also been found to exhibit anti-tumor activity in various cancer cell lines. Additionally, 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor in lab experiments is its specificity for D-amino acid oxidase. This allows researchers to selectively target this enzyme without affecting other metabolic pathways. However, one of the limitations of using 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor is its relatively low potency, which can make it difficult to achieve therapeutic levels in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor. One area of focus is the development of more potent and selective inhibitors that can be used in clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as depression and anxiety disorders. Additionally, the role of 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor in regulating the gut-brain axis and microbiome is an emerging area of research that holds promise for the development of novel therapies.
Synthesemethoden
The synthesis of 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor involves a series of chemical reactions starting from 2-acetyl-1-naphthol and ethyl cyanoacetate. The intermediate product is then treated with hydrazine hydrate to obtain the final product. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as schizophrenia, Alzheimer's disease, and cancer. The compound works by inhibiting the activity of D-amino acid oxidase, an enzyme that is responsible for the breakdown of D-amino acids in the brain. By inhibiting this enzyme, 4-(1,2-dihydro-5-acenaphthylenylamino)-4-oxo-2-butenoic acid inhibitor can increase the levels of D-serine, an important neurotransmitter that plays a crucial role in regulating synaptic activity and cognitive function.
Eigenschaften
IUPAC Name |
(Z)-4-(1,2-dihydroacenaphthylen-5-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(8-9-15(19)20)17-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,17,18)(H,19,20)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKCNHGCSZDDII-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(1,2-dihydroacenaphthylen-5-ylamino)-4-oxobut-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.